molecular formula C15H16N2O2 B13939496 2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid CAS No. 55285-33-1

2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid

Cat. No.: B13939496
CAS No.: 55285-33-1
M. Wt: 256.30 g/mol
InChI Key: KYFWHUJVMQUAOI-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an anilino group bearing a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Anilino Intermediate: The starting material, 2-(Propan-2-yl)aniline, is reacted with a suitable pyridine derivative under conditions that facilitate the formation of the anilino intermediate.

    Coupling Reaction: The anilino intermediate is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the anilino and propan-2-yl substituents.

    Nicotinic Acid (3-pyridinecarboxylic acid): Also a pyridinecarboxylic acid but with the carboxylic acid group at the 3-position and no anilino group.

    Isonicotinic Acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.

Uniqueness: 2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid is unique due to the presence of both an anilino group and a propan-2-yl substituent, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55285-33-1

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(2-propan-2-ylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-10(2)11-6-3-4-8-13(11)17-14-12(15(18)19)7-5-9-16-14/h3-10H,1-2H3,(H,16,17)(H,18,19)

InChI Key

KYFWHUJVMQUAOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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